molecular formula C5H10OS B13484565 1-(Sulfanylmethyl)cyclobutan-1-ol

1-(Sulfanylmethyl)cyclobutan-1-ol

Cat. No.: B13484565
M. Wt: 118.20 g/mol
InChI Key: VUMBUJWKJNZFMJ-UHFFFAOYSA-N
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Description

1-(Sulfanylmethyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sulfanylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with a thiol compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the sulfanylmethyl group. The hydroxyl group is introduced through subsequent oxidation or reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a sulfanylmethylcyclobutane.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutane compounds.

Scientific Research Applications

1-(Sulfanylmethyl)cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Sulfanylmethyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfanylmethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the sulfanylmethyl group.

    Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.

    Thiols: Compounds with a sulfhydryl group but different ring structures.

Uniqueness: 1-(Sulfanylmethyl)cyclobutan-1-ol is unique due to the presence of both a sulfanylmethyl group and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

1-(sulfanylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H10OS/c6-5(4-7)2-1-3-5/h6-7H,1-4H2

InChI Key

VUMBUJWKJNZFMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CS)O

Origin of Product

United States

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